

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Cat. No.:	B1339406

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine**

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, identified by its CAS Number 89402-29-9, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development.^[1] The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group on an electron-deficient pyridine ring—imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical application in synthesis, offering field-proven insights for scientists and drug development professionals. The trifluoromethyl group, in particular, is a prized feature in modern drug discovery, known for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.^{[2][3]} The presence of both bromine and fluorine atoms offers orthogonal handles for selective chemical transformations, making this molecule a valuable scaffold for building complex molecular architectures.^[4]

Core Physicochemical Properties

The fundamental properties of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** are summarized below. This data provides a baseline for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	89402-29-9	[1] [5]
Molecular Formula	C ₆ H ₂ BrF ₄ N	[1]
Molecular Weight	243.98 g/mol	[6]
Appearance	Clear, colorless to yellow liquid	[1]
Assay	≥96.0% - 97%	[1]
Refractive Index (@ 20°C)	1.4615 - 1.4665	[1]
IUPAC Name	2-bromo-3-fluoro-5-(trifluoromethyl)pyridine	[1]

Structural Analysis and Electronic Effects: The Foundation of Reactivity

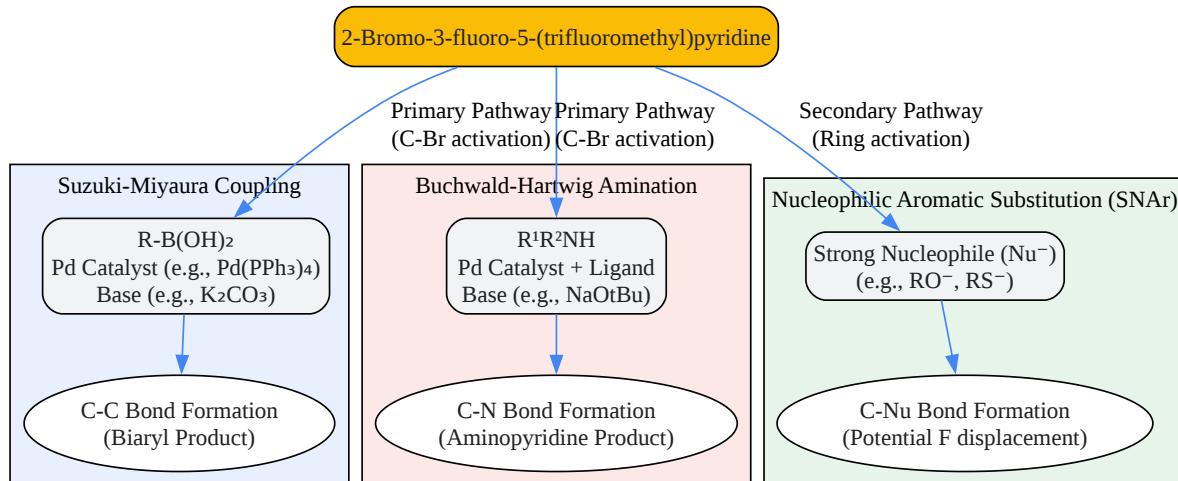
The reactivity of **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** is a direct consequence of the interplay between the electron-deficient pyridine core and its distinct substituents.

- Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density from the ring, making it inherently electrophilic and susceptible to nucleophilic attack compared to benzene.
- Trifluoromethyl Group (-CF₃) at C-5: This group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. It significantly lowers the electron density of the entire ring system, thereby enhancing its electrophilicity. This electronic modification is crucial for activating the ring towards certain transformations and often improves the pharmacokinetic profile of resulting drug candidates.[\[7\]](#)
- Fluorine Atom (-F) at C-3: Fluorine exerts a strong inductive electron-withdrawing effect, further contributing to the electron-deficient nature of the pyridine ring.
- Bromine Atom (-Br) at C-2: The C2-position on a pyridine ring is electronically activated. The bromine atom at this position serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions.[\[8\]](#)

catalyzed cross-coupling reactions. Its polarizable C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst.

This specific arrangement of functional groups renders the C2-Br bond the most labile site for cross-coupling reactions, while the overall electron-poor nature of the ring system dictates its behavior in other transformations like nucleophilic aromatic substitution.

Caption: Electronic influences on the **2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine** core.



Key Chemical Transformations

The molecule's utility stems from its predictable reactivity in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is the primary reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[\[8\]](#)

- Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the pyridine scaffold with various aryl or heteroaryl boronic acids.[\[9\]](#) The reaction is tolerant of a wide range of functional groups and typically proceeds in high yield under mild conditions.[\[10\]](#)[\[11\]](#) The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient substrates.[\[12\]](#)
- Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[\[13\]](#) This transformation is indispensable for synthesizing substituted aminopyridines, a common motif in bioactive molecules.[\[14\]](#) The reaction generally requires a palladium catalyst, a specialized phosphine ligand (e.g., biarylphosphines), and a strong base.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H31993.03 [thermofisher.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]
- 6. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339406#2-bromo-3-fluoro-5-trifluoromethyl-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com